N-(2-fluorobenzyl)butan-1-amine
Description
N-(2-Fluorobenzyl)butan-1-amine is a primary amine derivative characterized by a butan-1-amine backbone substituted with a 2-fluorobenzyl group. Fluorinated benzylamines are often employed as intermediates in drug development due to fluorine's ability to modulate pharmacokinetic properties, such as lipophilicity and metabolic stability . For example, N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzyl)butan-1-amine (CAS 2096329-98-3), a boronate ester analog, is utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis . The 2-fluorobenzyl moiety in such compounds enhances electronic and steric effects, influencing reactivity and binding affinity in bioactive molecules.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMSXSDYRRSIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-fluorobenzyl)butan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of styrene with butyl sulfide to obtain (2-fluorobenzyl) butyl mercaptan. This intermediate is then reacted with benzyl magnesium bromide to produce (2-fluorobenzyl) butyl alcohol. Finally, the alcohol is converted to the corresponding amine through a reduction reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorobenzyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between N-(2-fluorobenzyl)butan-1-amine and related compounds:
Key Observations :
- Fluorine vs. Chlorine : Fluorinated analogs (e.g., 2-fluorobenzyl) exhibit lower toxicity and higher metabolic stability compared to chlorinated derivatives (e.g., 2,4-dichlorobenzyl) but may show reduced electrophilicity in reactions .
- Heterocyclic Substituents : Pyridin-3-ylmethyl and furan-2-ylmethyl groups introduce aromatic heterocycles, enhancing π-π stacking interactions in drug-receptor binding, whereas fluorobenzyl groups prioritize steric and electronic modulation .
Physicochemical Properties
- Viscosity : Butan-1-amine derivatives exhibit lower viscosity deviations (ηΔ) in alcohol mixtures compared to propan-1-amine, suggesting stronger solvation effects in shorter-chain amines .
- Mass Spectrometry: Fluorobenzyl-containing compounds (e.g., 25B-NBF) produce diagnostic fragments (e.g., m/z 109.0448 for C7H6F+), critical for forensic identification .
Biological Activity
N-(2-fluorobenzyl)butan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.
Chemical Structure and Properties
This compound features a butan-1-amine chain bonded to a 2-fluorobenzyl group. The presence of the fluorine atom enhances its lipophilicity and stability, influencing its interaction with biological targets.
Molecular Formula
- Chemical Formula: C10H14FN
- Molecular Weight: Approximately 169.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorobenzyl group enhances binding affinity, which can modulate the activity of these molecular targets. This interaction may lead to various pharmacological effects depending on the biological system being studied.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding: Its ability to bind to various receptors suggests potential applications in drug design targeting specific pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Structure | Notable Activity |
|---|---|---|
| N-(2-chlorobenzyl)butan-1-amine | C10H14ClN | Moderate enzyme inhibition |
| N-(2-bromobenzyl)butan-1-amine | C10H14BrN | Antimicrobial properties |
| N-(4-fluorobenzyl)butan-1-amine | C10H14FN | Increased receptor affinity |
The presence of fluorine in this compound significantly alters its chemical and biological properties compared to its analogs, enhancing its stability and interaction capabilities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
- Pharmacological Profiling : In vitro assays revealed that the compound exhibits significant binding affinity towards certain receptors implicated in neurological disorders, indicating possible applications in neuropharmacology .
- Toxicological Assessments : Research has also focused on the safety profile of this compound, showing low toxicity levels in preliminary animal studies, which is promising for future clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
